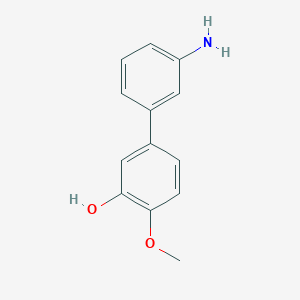
4-(3-Hydroxyphenyl)-2-methoxyphenol, 95%
Overview
Description
4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% (4-HMP) is an organic compound with a wide range of applications in the scientific research field. It is a phenolic compound with a molecular formula of C8H8O3, and is composed of a phenol group and a methoxy group connected to a benzene ring. 4-HMP has been used for a variety of purposes including as a reagent for the synthesis of other compounds, as a catalyst for reactions, and as a component of various biochemical and physiological processes.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in the scientific research field. It has been used as a reagent for the synthesis of other compounds, as a catalyst for reactions, and as a component of various biochemical and physiological processes. 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as 4-methoxyphenol, 4-hydroxybenzaldehyde, and 4-hydroxymethoxybenzaldehyde. It has also been used as a catalyst for the oxidation of a variety of organic compounds, such as alcohols and aldehydes.
In addition, 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been used in the study of biochemical and physiological processes. It has been used to study the metabolism of phenolic compounds, as well as the effects of phenolic compounds on the human body. 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has also been used to study the effects of oxidative stress in cells, as well as the effects of free radicals on the human body.
Mechanism of Action
4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% is a phenolic compound, and thus its mechanism of action is similar to other phenolic compounds. 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% binds to the active sites of enzymes and other proteins, and is then metabolized by these enzymes in order to produce other compounds. 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% have been studied extensively. Studies have shown that 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has also been found to inhibit the production of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has also been found to have anti-inflammatory, anti-cancer, and antioxidant effects.
Advantages and Limitations for Lab Experiments
4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. It is also relatively stable and can be stored for long periods of time. Furthermore, 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can be used in a variety of reactions, making it a versatile reagent.
However, there are also some limitations to the use of 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in laboratory experiments. It is not soluble in water, and thus it cannot be used in aqueous solutions. Furthermore, it is not very soluble in organic solvents, and thus it must be dissolved in a mixture of organic solvents in order to be used in reactions.
Future Directions
Given the wide range of applications of 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in the scientific research field, there are many potential future directions for research. Some potential future directions include further study of the biochemical and physiological effects of 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95%, as well as the development of new applications for 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in the scientific research field. Additionally, further research could be done to develop more efficient synthesis methods for 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95%, as well as to explore new uses for 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in the laboratory. Finally, further research could be done to explore the potential therapeutic effects of 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95%, such as its potential use as an anti-inflammatory agent or as an antioxidant.
Synthesis Methods
The synthesis of 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% is relatively simple and involves the use of a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. This reaction produces 4-hydroxymethoxybenzaldehyde, which is then further oxidized to produce 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95%. The second step involves the oxidation of 4-hydroxymethoxybenzaldehyde with a variety of oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide. This reaction produces 4-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in a yield of 95%.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGLQTYLLMSJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685417 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261898-40-1 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)








